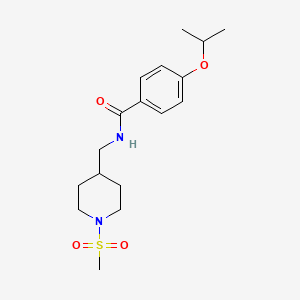

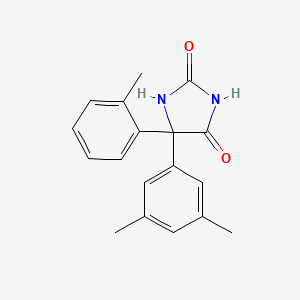

4-isopropoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Applications De Recherche Scientifique

Heterocyclic Compounds in CNS Drug Development

Research highlights the significant role of heterocyclic compounds, especially those containing piperidine, a core structure in many CNS-active drugs. Piperidine derivatives are pivotal in the development of new pharmacotherapies for central nervous system (CNS) disorders due to their diverse biological activities. The inclusion of the piperidine moiety in drug design is often associated with enhanced pharmacokinetic and pharmacodynamic properties, making it a valuable component in the synthesis of novel CNS drugs (Saganuwan, 2017).

Sulfinamide in Asymmetric Synthesis

The application of chiral sulfinamides, particularly tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives, showcases the utility of sulfonyl and sulfinyl groups in medicinal chemistry. These groups are instrumental in generating structurally diverse and biologically active molecules, including piperidines and pyrrolidines, which are common in natural products and therapeutic agents. This methodology underscores the relevance of sulfonyl-containing compounds in drug synthesis and discovery processes (Philip et al., 2020).

Benzamide Derivatives in Gastrointestinal Motility Disorders

Benzamide derivatives, chemically related to metoclopramide and cisapride, offer insights into the pharmacological applications of benzamide analogs. These compounds are known to facilitate or restore motility across the gastrointestinal tract through mechanisms that may involve enhancement of acetylcholine release. Their specificity and the absence of central depressant effects highlight the therapeutic potential of benzamide derivatives in treating various gastrointestinal motility disorders (McCallum et al., 2012).

Sulfonamides in Therapeutic Development

Sulfonamides play a critical role in modern therapeutics, evidenced by their presence in a wide range of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility and pharmacological importance of the sulfonamide group in drug molecules underscore the potential for "4-isopropoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide" to contribute to new drug developments, especially in targeting specific disease mechanisms (Carta et al., 2012).

Orientations Futures

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

Propriétés

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-13(2)23-16-6-4-15(5-7-16)17(20)18-12-14-8-10-19(11-9-14)24(3,21)22/h4-7,13-14H,8-12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRROSLAQLHBES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2704933.png)

![2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2704935.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2704936.png)

![3-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2704938.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704941.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide](/img/structure/B2704942.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2704949.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2704951.png)

![2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2704955.png)